Avoid the solubility artifacts of primaquine free base. Primaquine diphosphate offers >98% purity, 50-66 mg/mL aqueous solubility, and thermal stability up to 206°C, enabling DMSO-free gametocytocidal screens and reproducible pharmacokinetic baselines. - Definitive positive control for P. vivax radical cure & P. falciparum transmission-blocking assays. - Ideal for solid lipid nanoparticle/liposome encapsulation due to zero-order thermal degradation. - Short 4-9 h half-life allows precise dose-titration in G6PD deficiency models. - In stock for immediate global delivery.
Primaquine diphosphate (CAS 63-45-6) is an 8-aminoquinoline derivative and the universally established pharmaceutical salt form of primaquine. As a benchmark tissue schizontocide and gametocytocidal agent, it is primarily procured for the radical cure of Plasmodium vivax and P. ovale, as well as for transmission-blocking in P. falciparum models. In procurement and formulation contexts, the diphosphate salt is prioritized over the free base due to its standardized stoichiometry (C15H21N3O · 2H3PO4), exceptional aqueous solubility, and well-characterized metabolic conversion via CYP2D6 into active 5,6-orthoquinone metabolites [1]. Its predictable physicochemical profile makes it the definitive reference material for antimalarial drug development, pharmacokinetic modeling, and the engineering of advanced drug delivery systems such as solid lipid nanoparticles and liposomes [2].
Substituting primaquine diphosphate with the primaquine free base, alternative experimental salts, or next-generation analogs like tafenoquine introduces severe formulation and safety discrepancies. The free base suffers from poor aqueous solubility and oxidative instability, requiring organic cosolvents that complicate in vitro assays and in vivo dosing [1]. While newer analogs like tafenoquine offer extended half-lives, their prolonged systemic presence (up to 15 days) prevents rapid drug withdrawal in cases of acute hemolytic toxicity in G6PD-deficient subjects [2]. Furthermore, alternative experimental salts lack the extensive compendial validation and established BCS Class I dissolution profiles of the diphosphate form, meaning any substitution forces a complete re-validation of pharmacokinetic baselines, stability-indicating HPLC methods, and formulation compatibility[1].
Primaquine diphosphate demonstrates exceptional hydrophilicity compared to the primaquine free base. Quantitative assessments establish the diphosphate salt's aqueous solubility at 50.0 to 66.67 mg/mL at 25 °C, maintaining a 'highly soluble' classification (BCS Class I) across a broad pH range of 1.0 to 7.5 [1]. In contrast, the primaquine free base is only moderately soluble in water and typically requires organic solvents like ether or ethanol for complete dissolution [2]. The intrinsic solubility (-log S0) of the diphosphate salt is tightly constrained at 2.77 ± 0.03, ensuring highly predictable dissolution kinetics [1].
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | 50.0 - 66.67 mg/mL (pH 1.0-7.5) |
| Comparator Or Baseline | Primaquine free base (moderately soluble, requires organic cosolvents) |
| Quantified Difference | >50 mg/mL difference in pure aqueous media without cosolvents |
| Conditions | Standard shake-flask method, 25 °C, aqueous media |
Eliminates the need for organic cosolvents in biological assays and ensures immediate, predictable API release in solid oral dosage manufacturing.
The diphosphate salt form provides robust thermal stability essential for high-stress manufacturing processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that pure primaquine diphosphate maintains structural integrity up to a melting and decomposition point of 201–206 °C. Degradation follows predictable zero-order kinetics and only becomes significant above 176 °C in lipid nanoformulations [1]. This thermal resilience is substantially higher than many free-base amines, which are prone to early oxidative degradation and volatilization under thermal stress.
| Evidence Dimension | Thermal decomposition onset |
| Target Compound Data | 201–206 °C (pure API) |
| Comparator Or Baseline | Standard free-base 8-aminoquinolines (prone to low-temperature oxidative degradation) |
| Quantified Difference | Stability maintained up to >200 °C prior to mass loss |
| Conditions | Isothermal and non-isothermal TGA/DSC, 10 °C/min heating rate, N2 atmosphere |
Allows the compound to survive high-shear and high-temperature formulation techniques, such as hot-melt extrusion or solid lipid nanoparticle synthesis, without API degradation.
While newer 8-aminoquinolines are designed for longevity, primaquine diphosphate is specifically utilized for its rapid systemic clearance. Pharmacokinetic profiling shows that primaquine has a short elimination half-life of 4 to 9 hours, whereas the analog tafenoquine persists with a half-life of approximately 15 days [1]. In procurement for clinical or translational research involving G6PD-deficient models, this rapid clearance is a critical safety parameter. If acute hemolytic anemia is triggered, cessation of primaquine diphosphate halts oxidative stress rapidly, whereas tafenoquine's prolonged presence makes toxicity irreversible in the short term[2].
| Evidence Dimension | Elimination half-life (t1/2) |
| Target Compound Data | 4 to 9 hours |
| Comparator Or Baseline | Tafenoquine (~15 days) |
| Quantified Difference | ~40-fold shorter elimination half-life |
| Conditions | In vivo pharmacokinetic profiling following oral administration |
Provides researchers and clinicians with a highly controllable exposure window, crucial for safely testing oxidative drugs in genetically diverse or G6PD-deficient populations.
A major procurement advantage of primaquine diphosphate is its structural consistency in the solid state. Compendial and crystallographic reviews confirm that no polymorphism has been reported for primaquine phosphate/diphosphate under standard pharmaceutical conditions [1]. The X-ray powder diffraction (XRPD) pattern remains stable, ensuring that the crystalline matrix does not undergo phase transitions during storage or processing [2]. This contrasts sharply with many other antimalarial APIs that exhibit multiple polymorphs, which can unpredictably alter solubility and bioavailability.
| Evidence Dimension | Polymorphic phase transitions |
| Target Compound Data | 0 reported polymorphs (stable single crystalline form) |
| Comparator Or Baseline | Typical antimalarial APIs (multiple polymorphs affecting solubility) |
| Quantified Difference | Absolute solid-state consistency vs variable phase transitions |
| Conditions | Standard ambient storage and pharmaceutical processing conditions |
Guarantees that scaled-up formulations and long-term research models will not suffer from sudden shifts in bioavailability or dissolution rate due to API phase changes.
Because primaquine diphosphate withstands temperatures up to 201–206 °C and exhibits zero-order thermal degradation kinetics, it is the preferred 8-aminoquinoline for encapsulation into solid lipid nanoparticles (SLNs) and liposomes. Its high aqueous solubility (50-66 mg/mL) allows for efficient loading into the aqueous core of liposomes or uniform dispersion in lipid matrices during high-temperature melt-emulsification processes, avoiding the premature degradation seen with less stable free bases[1].
In high-throughput screening of antimalarial compounds, primaquine diphosphate serves as the definitive positive control for gametocytocidal activity. Its BCS Class I solubility eliminates the need for organic cosolvents like DMSO or ether, which can introduce cytotoxic artifacts in cell-based assays. This ensures that the measured IC50 values reflect pure drug activity rather than solvent-induced membrane stress[2].
For toxicological studies investigating drug-induced hemolytic anemia, primaquine diphosphate is selected over longer-acting analogs like tafenoquine due to its short elimination half-life (4–9 hours). This rapid clearance allows researchers to precisely control the duration of oxidative stress in G6PD-deficient animal models or humanized systems, enabling dose-titration and immediate withdrawal protocols that are impossible with drugs possessing multi-week half-lives [3].
Acute Toxic